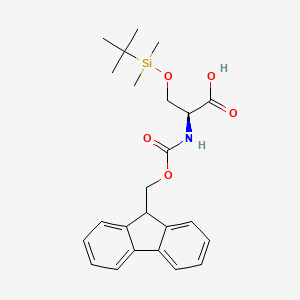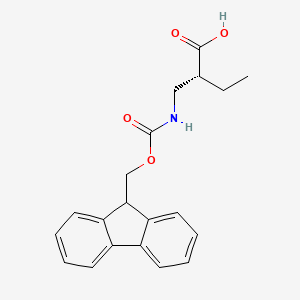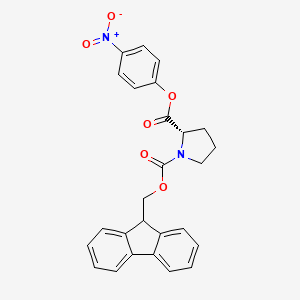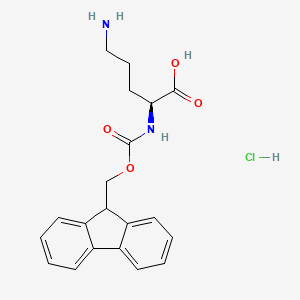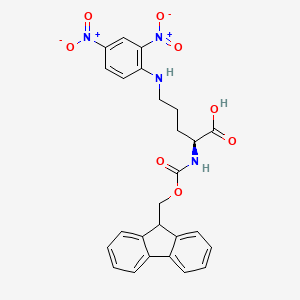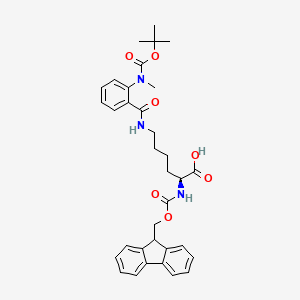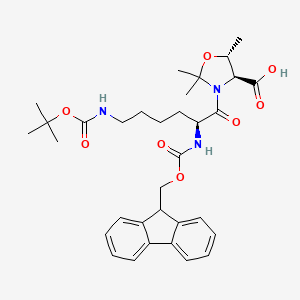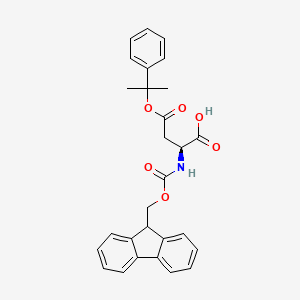
Fmoc-Asp(2-phenylisopropyl ester)-OH
Übersicht
Beschreibung
Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as Fmoc-Asp-Phe-OH, is a small molecule that has a wide variety of uses in scientific research. It is an important reagent for the synthesis of peptides and proteins, and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Peptide Cyclization : Fmoc-Asp(2-phenylisopropyl ester)-OH has been used in peptide cyclization. Marlowe (1993) utilized the trimethylsilylethyl ester group as an orthogonal protecting group to perform on-resin cyclization of a peptide prepared by conventional Fmoc protection strategy, involving Fmoc-Asp(OTMSE)OH (Marlowe, 1993).
Protection Against Aspartimide Formation : Karlström and Undén (1996) introduced the β-3-methylpent-3-yl ester of Fmoc aspartic acid, Fmoc-Asp(OMpe)-OH, as a new protecting group for aspartic acid to protect against base-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis (Karlström & Undén, 1996).
Control of Aspartimide and Related By-products : Mergler et al. (2003) studied the aspartimide problem in more detail using a variety of Asp β‐carboxy protecting groups, including Fmoc‐Asp‐OH derivatives, to determine the extent of aspartimide and related by-products formation (Mergler et al., 2003).
Self-Assembled Structures of Modified Amino Acids : Gour et al. (2021) reported the self-assembled structures formed by Fmoc protected charge single amino acids including Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), suggesting potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Synthesis of Peptide Fragments : Yue et al. (1993) explored the use of esters of Fmoc amino acids derived from 2-phenylisopropanol for the protection of C-terminus in the fast synthesis of peptide fragments (Yue et al., 1993).
Improved Synthesis of Resistant Derivatives : Boyd and Lin (2001) described yield enhancements and crystallization conditions for Fmoc-Asp(OMpe)-OH, an aspartate derivative that resists base-induced aspartimide formation (Boyd & Lin, 2001).
Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) synthesized various chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-(l or d)-Asp(OtBu)-OH, representing a new series of nonnatural amino acids for combinatorial synthesis (Hamze et al., 2003).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHCBOPNIDLFH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(2-phenylisopropyl ester)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



